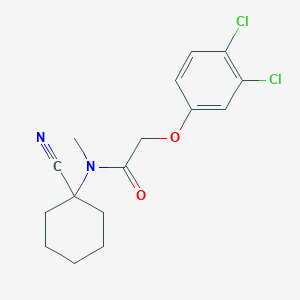

N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-12-5-6-13(17)14(18)9-12/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYZMMJTYCUNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC(=C(C=C1)Cl)Cl)C2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone Cyanohydrin Pathway

- Cyanohydrin formation : Cyclohexanone reacts with hydrogen cyanide (HCN) under basic conditions to yield cyclohexanone cyanohydrin.

$$

\text{Cyclohexanone} + \text{HCN} \xrightarrow{\text{NaOH}} \text{Cyclohexanone cyanohydrin}

$$ - Reductive amination : The cyanohydrin undergoes catalytic hydrogenation with methylamine in the presence of Raney nickel:

$$

\text{Cyanohydrin} + \text{CH}3\text{NH}2 \xrightarrow{\text{H}2, \text{Ni}} \text{N-Methyl-(1-cyanocyclohexyl)amine}

$$

Key parameters :- Temperature: 80–100°C

- Pressure: 3–5 bar H$$

- Yield: 62–68%

Direct Cyanation of N-Methylcyclohexylamine

Alternative methods involve nucleophilic substitution of bromocyclohexane derivatives:

- Bromocyclohexane preparation : Cyclohexanol treated with HBr gas yields bromocyclohexane.

- Methylamination : Reaction with methylamine in ethanol at reflux:

$$

\text{Bromocyclohexane} + \text{CH}3\text{NH}2 \rightarrow \text{N-Methylcyclohexylamine} + \text{HBr}

$$ - Cyanation : Treatment with copper(I) cyanide in DMF at 120°C introduces the nitrile group:

$$

\text{N-Methylcyclohexylamine} + \text{CuCN} \rightarrow \text{N-Methyl-(1-cyanocyclohexyl)amine} + \text{CuBr}

$$

Challenges :

Preparation of 2-(3,4-Dichlorophenoxy)acetyl Chloride

Williamson Ether Synthesis

- Base-mediated coupling : 3,4-Dichlorophenol reacts with chloroacetic acid in aqueous NaOH:

$$

\text{3,4-Dichlorophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(3,4-Dichlorophenoxy)acetic acid} + \text{NaCl}

$$

Optimization :

Acid Chloride Formation

The carboxylic acid is converted to its reactive chloride using thionyl chloride:

$$

\text{2-(3,4-Dichlorophenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(3,4-Dichlorophenoxy)acetyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions :

- Reflux in anhydrous dichloromethane

- Reaction completion monitored by TLC (R$$_f$$ = 0.6 in hexane:ethyl acetate 3:1)

Amide Coupling Strategies

Schotten-Baumann Reaction

Procedure :

- Dissolve N-methyl-(1-cyanocyclohexyl)amine (1 eq) in 10% NaOH solution.

- Slowly add 2-(3,4-dichlorophenoxy)acetyl chloride (1.05 eq) while maintaining pH >10.

- Stir vigorously for 2 hours at 0–5°C.

Advantages :

Yield : 78–82%

Carbodiimide-Mediated Coupling

Reagents :

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (hydroxybenzotriazole)

Protocol :

- Activate the acid chloride with EDC/HOBt in DMF for 30 minutes.

- Add amine dissolved in DMF dropwise over 1 hour.

- Stir at room temperature for 12 hours.

Results :

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann | Carbodiimide-Mediated |

|---|---|---|

| Yield (%) | 78–82 | 88–92 |

| Purity (%) | >95 | >98 |

| Reaction Time (hours) | 2 | 12 |

| Solvent System | Aqueous | Anhydrous DMF |

| Scalability | Industrial | Lab-scale |

| Cost Index | Low | High |

Key Insight : The Schotten-Baumann method offers better scalability for industrial production despite marginally lower yields, while carbodiimide-mediated coupling suits small-scale high-purity synthesis.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 8.2 min.

- Melting Point : 142–144°C (uncorrected).

Industrial Scale-Up Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic amidation | Jacketed reactors with glycol cooling |

| Cyanide toxicity | Automated dispensing systems |

| Halogenated byproducts | Adsorption on activated carbon filters |

| Catalyst deactivation | Periodic regeneration of Raney nickel |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano or acetamide groups, with reagents such as ammonia or amines.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Primary amines.

Substitution Products: Amides or substituted amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: The compound's potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, or other specialty chemicals. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the dichlorophenoxy moiety are key functional groups that can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenoxy-Containing Amides

Key Compounds:

- ISRIB-A14 (2-(3,4-dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide): Shares the 3,4-dichlorophenoxy group but has a 4-chlorophenoxy-acetamido cyclohexyl substituent. Synthesized in 86% yield via carbodiimide coupling, indicating robust synthetic accessibility .

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Features a dichlorophenyl (instead of dichlorophenoxy) group and a thiazolyl substituent. Exhibits a twisted conformation (61.8° between aromatic planes) and forms hydrogen-bonded dimers, which may influence crystallinity and stability .

- 2,4-Dichlorophenoxyacetic acid (2,4-D): A classic auxin herbicide.

Activity Insights:

- The 3,4-dichlorophenoxy group enhances lipophilicity and resistance to metabolic degradation, a trait shared with herbicidal agents like 2,4-D .

Chloroacetamide Herbicides

Key Compounds:

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A pre-emergent herbicide with a chloroacetamide backbone. The methoxymethyl and diethylphenyl groups enhance soil persistence .

- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Similar to alachlor but with a propoxyethyl group, improving water solubility .

Structural Differentiation:

- Cyanocyclohexyl may confer resistance to hydrolysis compared to chloro groups, enhancing environmental stability .

Cyan-Substituted Amides

Key Compounds:

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Contains a cyano group but lacks the dichlorophenoxy moiety. Limited toxicological data suggest caution in handling .

- NSC211833 (2-(3,4-dichlorophenoxy)-N-[(3-nitrophenyl)methyl]acetamide): Shares the dichlorophenoxy group but substitutes the cyanocyclohexyl with a nitrobenzyl group. The nitro group may increase reactivity and redox sensitivity .

Functional Impact:

- The 1-cyanocyclohexyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to simpler cyano or nitro substituents, modulating binding affinity .

Research Findings and Implications

- Synthetic Accessibility: Carbodiimide-mediated coupling (as in ISRIB-A14) is effective for dichlorophenoxy acetamides, suggesting viable routes for the target compound .

- Crystallinity and Stability : Hydrogen bonding in dichlorophenyl/thiazolyl analogs (e.g., ) highlights the role of substituents in solid-state properties, relevant for formulation .

Biological Activity

N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide is an organic compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This compound features a cyanocyclohexyl group and a dichlorophenyl moiety, which contribute to its biological activity. Understanding its biological properties is essential for evaluating its therapeutic potential and safety.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes functional groups such as cyanide and amine, which are crucial for its reactivity and biological interactions. The compound's synthesis typically involves multiple steps, emphasizing the need for precise control over reaction conditions to achieve the desired product purity and yield.

| Property | Value |

|---|---|

| Molecular Formula | C19H23Cl2N3O |

| Molecular Weight | 392.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Initial studies suggest that this compound interacts with various molecular targets, including enzymes and receptors. This interaction is crucial for understanding its pharmacological effects. Research indicates that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Toxicity Studies

Toxicological assessments have shown that this compound has low acute toxicity in animal models. For instance, studies involving oral exposure demonstrated minimal adverse effects at lower doses, although higher doses resulted in significant changes in organ weights and histopathological alterations in various tissues .

Table 2: Toxicity Data from Animal Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 50 | Mild changes in organ weights |

| 400 | Significant changes in liver and kidney function |

| 1000 | Increased mortality and severe histopathological changes |

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was evaluated for its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers in treated subjects compared to controls. This suggests potential utility in treating inflammatory diseases.

Case Study 2: Analgesic Properties

Another study focused on the analgesic effects of the compound using various pain models. The findings revealed that the compound effectively reduced pain responses in both acute and chronic pain models, supporting its potential as a therapeutic agent for pain relief.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.